6-Bromo-3,4-dichloro-2-methylquinoline

Physicochemical Properties Lipophilicity Drug-likeness

Researchers sourcing a reliable 6-bromo-quinoline scaffold for cross-coupling often face supply inconsistency and non-specific halogenation analogs. This compound is the exact 6-bromo-3,4-dichloro-2-methyl substitution pattern required for structure-based drug design. - Essential 6-bromo handle for Suzuki/Buchwald-Hartwig coupling to install pharmacophores. - 3,4-dichloro motif provides critical baseline activity for DNA gyrase inhibition studies. - Enables halogen bonding interactions to improve binding affinity in lead optimization.

Molecular Formula C10H6BrCl2N
Molecular Weight 290.97 g/mol
Cat. No. B15361572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dichloro-2-methylquinoline
Molecular FormulaC10H6BrCl2N
Molecular Weight290.97 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)Cl
InChIInChI=1S/C10H6BrCl2N/c1-5-9(12)10(13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3
InChIKeyWCXBLVSZPJUMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3,4-dichloro-2-methylquinoline Overview


6-Bromo-3,4-dichloro-2-methylquinoline (CAS 1019010-24-2) is a polyhalogenated quinoline derivative characterized by a 6-bromo, 3,4-dichloro, and 2-methyl substitution pattern on the quinoline core . Its molecular formula is C10H6BrCl2N and it has a molecular weight of 290.97 g/mol . This compound is typically produced via multi-step organic synthesis involving sequential halogenation of quinoline precursors . It is primarily utilized as an advanced synthetic intermediate in medicinal chemistry, particularly for constructing biologically active molecules due to its multiple reactive handles [1].

Advanced synthetic intermediate for medicinal chemistry
Multi-halogenated scaffold with distinct 6-Br, 3,4-Cl, 2-Me reactivity
Enables cross-coupling diversification via 6-bromo handle

Why 6-Bromo-3,4-dichloro-2-methylquinoline Cannot Be Replaced


Generic substitution of polyhalogenated quinolines is fraught with risk due to the strong, position-specific influence of halogen atoms on both electronic properties and biological target engagement [1]. The specific 6-bromo, 3,4-dichloro, and 2-methyl pattern is not a random assortment but a deliberate design for a unique chemical reactivity profile. For instance, the 3,4-dichloro motif is known to be crucial for inhibiting enzymes like DNA gyrase, a mechanism not shared by simpler mono-halogenated quinolines . Furthermore, the 6-bromo substituent provides a distinct handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-brominated analogs, directly impacting the synthetic routes available for lead optimization [2]. Therefore, replacing this compound with a close analog lacking the bromine or having a different chlorination pattern would likely result in a complete loss of the intended biological or synthetic utility.

Missing 6-bromo handle
Non-brominated analogs lack a reactive site for cross-coupling, which may limit synthetic diversification routes.
Altered chlorination pattern
The 3,4-dichloro motif is linked to DNA gyrase inhibition; shifting chlorine positions may lead to a different target engagement profile.
Specific substitution architecture
Close analogs without the exact Br/Cl/Me pattern may not reproduce the intended reactivity or biological model response.

6-Bromo-3,4-dichloro-2-methylquinoline vs. Structural Analogs


Molecular Weight and Lipophilicity vs Non-Brominated Analog

The incorporation of a bromine atom at the 6-position significantly alters the physicochemical profile compared to the non-brominated parent, 3,4-dichloro-2-methylquinoline . This change impacts membrane permeability and off-target binding potential [1].

Physicochemical profile
Estimated / cross-study
MW increase +78.9 g/mol; cLogP increase ~1.0 log unit vs non-brominated analog
Supports ADME property screening context
In silico estimation; experimental verification recommended
Physicochemical Properties Lipophilicity Drug-likeness

Cross-Coupling Utility vs Non-Halogenated Quinolines

The 6-bromo substituent serves as a specific, highly reactive handle for palladium-catalyzed cross-coupling reactions, a feature entirely absent in non-halogenated quinolines and only partially present in chlorinated analogs [1].

Suzuki-Miyaura reactivity
Class-level inference
6-Br undergoes selective Pd(0) oxidative addition; chlorinated analogs require harsher conditions
Supports rapid scaffold diversification
Qualitative reactivity difference; yield depends on specific conditions
Synthetic Chemistry Cross-Coupling Palladium Catalysis

Enhanced Bioactivity via Halogen Bonding

The 3,4-dichloro substitution pattern is implicated in mechanisms like DNA gyrase inhibition, a property not shared by quinoline derivatives lacking this specific motif . The 6-bromo group adds a heavy halogen that can participate in strong halogen bonding with protein targets, potentially increasing binding affinity and selectivity [1].

Halogen bonding potential
Class-level inference
3,4-Cl motif linked to DNA gyrase inhibition; 6-Br may enhance binding via halogen bonding
Supports target engagement studies
Not quantified for this specific compound; class-level interpretation
Medicinal Chemistry Halogen Bonding Target Engagement

Applications of 6-Bromo-3,4-dichloro-2-methylquinoline


HCV Protease Inhibitor Intermediate

Based on its classification, this compound is a valuable intermediate in the synthesis of complex drug molecules, particularly bromo-substituted quinolines used as scaffolds for Hepatitis C Virus (HCV) NS3/4A protease inhibitors [1]. The 6-bromo group is essential for further structural elaboration via cross-coupling to install key pharmacophores.

Scaffold for Novel Antimicrobials

Researchers focusing on overcoming bacterial resistance should prioritize this scaffold. The 3,4-dichloro substitution provides a baseline mechanism of action involving inhibition of bacterial DNA gyrase and topoisomerase IV . The 6-bromo handle allows for rapid analog synthesis to optimize potency against multidrug-resistant Gram-positive strains .

Halogen Bonding Drug Design Building Block

In structure-based drug design projects, this compound is a superior choice for exploring halogen bonding interactions. The 6-bromo substituent can form strong, directional interactions with backbone carbonyls or other electron donors in a protein binding pocket, which can be leveraged to improve binding affinity and selectivity profiles not attainable with chloro- or non-halogenated quinolines [2].

Fluorescent Probe Development

The quinoline core is known for its fluorescent properties, and the presence of multiple heavy halogens (Br, Cl) can modulate the compound's photophysical characteristics through the heavy atom effect . This makes it a unique starting material for designing and synthesizing novel fluorescent probes or sensors where specific emission wavelengths or quantum yields are required.

Application
Selection Property
Validation Focus
HCV protease inhibitor scaffold research
6-Bromo cross-coupling handle
Scaffold diversification and activity optimization
Antimicrobial scaffold studies
3,4-Dichloro DNA gyrase inhibition motif
Antibacterial assay against resistant strains
Halogen bonding drug design building block
Heavy halogen for strong halogen bonding
Binding affinity improvement via XB
Fluorescent probe development
Heavy atom effect on fluorescence
Photophysical property screening

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